molecular formula C9H6FNOS B1529478 4-Fluoro-2-(thiazol-4-yl)phenol CAS No. 1387563-11-2

4-Fluoro-2-(thiazol-4-yl)phenol

Cat. No.: B1529478
CAS No.: 1387563-11-2
M. Wt: 195.22 g/mol
InChI Key: FRNRLTSGOQVABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-(thiazol-4-yl)phenol is a chemical compound characterized by a fluorine atom and a thiazole ring attached to a phenol group. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Biochemical Analysis

Biochemical Properties

4-Fluoro-2-(thiazol-4-yl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with topoisomerase II, an enzyme crucial for DNA replication and cell division . The interaction with topoisomerase II results in DNA double-strand breaks, leading to cell cycle arrest and apoptosis. Additionally, this compound has shown potential in inhibiting certain microbial enzymes, thereby exhibiting antimicrobial properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . Furthermore, this compound affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G2/M phase . This compound also modulates cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the proliferation of cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to DNA and interacts with topoisomerase II, causing DNA double-strand breaks and subsequent cell death . Additionally, it inhibits the activity of certain enzymes involved in cellular metabolism, leading to reduced energy production and cell proliferation . The compound also influences gene expression by modulating transcription factors and signaling pathways, resulting in altered cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease upon prolonged exposure to light and air . Degradation products of this compound have been found to have reduced biological activity. Long-term studies have shown that continuous exposure to this compound can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as reduced tumor growth in cancer models . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been noted, where doses above a certain level result in adverse effects, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound has been shown to affect the levels of key metabolites involved in energy production and cellular signaling .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Its localization within cells is influenced by its interactions with cellular membranes and organelles .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . Its presence in the mitochondria is particularly significant, as it can disrupt mitochondrial function and induce apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(thiazol-4-yl)phenol typically involves the following steps:

  • Thiazole Synthesis: The thiazole ring is usually synthesized through the reaction of a suitable amine with carbon disulfide and an α-halocarbonyl compound.

  • Phenol Formation: The phenol group is introduced through hydroxylation reactions, often using reagents like hydrobromic acid or hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-(thiazol-4-yl)phenol can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the phenol group to quinones or other oxidized forms.

  • Reduction: Reduction reactions can reduce the thiazole ring or the fluorine atom.

  • Substitution: Substitution reactions can replace the fluorine atom or other substituents on the thiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction Products: Thiol derivatives and reduced fluorinated compounds.

  • Substitution Products: Various substituted thiazoles and phenols.

Scientific Research Applications

4-Fluoro-2-(thiazol-4-yl)phenol has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound exhibits biological activities such as antibacterial, antifungal, and antioxidant properties.

  • Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory conditions.

  • Industry: It is used in the production of dyes, fungicides, and other chemical products.

Comparison with Similar Compounds

4-Fluoro-2-(thiazol-4-yl)phenol is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: 2,4-Disubstituted thiazoles, 4-Fluoro-2-(2-methylthiazol-4-yl)phenol, N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide.

  • Uniqueness: The presence of the fluorine atom and the specific positioning of the thiazole ring contribute to its distinct chemical and biological properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

4-fluoro-2-(1,3-thiazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNOS/c10-6-1-2-9(12)7(3-6)8-4-13-5-11-8/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNRLTSGOQVABL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CSC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-(thiazol-4-yl)phenol
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-(thiazol-4-yl)phenol
Reactant of Route 3
Reactant of Route 3
4-Fluoro-2-(thiazol-4-yl)phenol
Reactant of Route 4
Reactant of Route 4
4-Fluoro-2-(thiazol-4-yl)phenol
Reactant of Route 5
Reactant of Route 5
4-Fluoro-2-(thiazol-4-yl)phenol
Reactant of Route 6
Reactant of Route 6
4-Fluoro-2-(thiazol-4-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.